molecular formula C12H9N3 B1422172 6-Pyridin-4-yl-1H-indazole CAS No. 885271-89-6

6-Pyridin-4-yl-1H-indazole

Cat. No.: B1422172
CAS No.: 885271-89-6
M. Wt: 195.22 g/mol
InChI Key: LLNAANRKGDGDHY-UHFFFAOYSA-N
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Description

Historical Context of Indazole Derivatives in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of interest in medicinal chemistry for decades. austinpublishinggroup.com Though rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.gov Early research into this scaffold revealed its potential as an anti-inflammatory agent, exemplified by commercially available drugs like Bendazac and Benzydamine, which feature the 1H-indazole core. ias.ac.in

Over the years, extensive research has unveiled a wide spectrum of biological properties associated with indazole derivatives, including anti-tumor, anti-arrhythmic, antifungal, antibacterial, and anti-HIV activities. nih.govresearchgate.netnih.gov This versatility has established the indazole nucleus as a crucial building block in the design of new therapeutic agents. researchgate.netresearchgate.net The ability to readily functionalize the indazole ring at various positions has allowed chemists to fine-tune the pharmacological profiles of these molecules, leading to the discovery of compounds with potent and selective activities against various biological targets. nih.govresearchgate.net

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery, forming the structural core of a vast number of natural products and synthetic drugs. nih.gov An analysis of FDA-approved drugs reveals that a significant majority of small-molecule pharmaceuticals incorporate a nitrogen-containing heterocyclic ring. drugbank.com Their prevalence can be attributed to several key factors.

These ring systems are often involved in crucial intermolecular interactions with biological macromolecules, such as enzymes and receptors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to protein targets. drugbank.com Furthermore, the electronic properties of these heterocycles can be modulated to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The structural diversity of nitrogen-containing heterocycles allows for the creation of a wide range of molecular shapes and functionalities, enabling the design of compounds that can effectively interact with diverse biological targets.

Overview of Indazole as a Core Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indazole ring system is considered a valuable pharmacophore due to its unique structural and electronic properties. researchgate.net It can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological targets.

In recent years, the indazole scaffold has gained particular prominence in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics. bohrium.com Several FDA-approved kinase inhibitors, such as Axitinib, Pazopanib, and Niraparib, incorporate the indazole moiety, highlighting its importance in this therapeutic area. The indazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases. The development of indazole-based inhibitors targeting various kinases, including Tropomyosin receptor kinases (TRK), Fibroblast growth factor receptors (FGFR), and Activin receptor-like kinase 5 (ALK5), underscores the broad applicability of this pharmacophore in oncology research. bohrium.comnih.govnih.gov

Specific Relevance of the 6-Pyridin-4-yl-1H-indazole Scaffold in Contemporary Research

The this compound scaffold is a specific arrangement where a pyridine (B92270) ring is attached to the 6-position of the indazole core. This particular substitution pattern has attracted considerable interest in modern medicinal chemistry due to its potential to confer unique pharmacological properties. The pyridine ring introduces an additional nitrogen atom, which can participate in hydrogen bonding and other interactions with target proteins, potentially enhancing binding affinity and selectivity.

Research has shown that incorporating a pyridine moiety into the indazole scaffold can lead to potent biological activity. For instance, derivatives of 1H-(4-pyridyl) indazoles have been investigated for their anti-inflammatory, analgesic, and anti-cancer properties. ias.ac.in Specifically, the 6-substituted indazole framework has been explored for the development of kinase inhibitors. For example, a novel and potent type II TRK kinase inhibitor, IHMT-TRK-284, features a complex substituent at the 6-position of an indazole core, demonstrating the importance of this position for achieving high potency and overcoming drug resistance. bohrium.comnih.gov Furthermore, studies on indazole derivatives as dual ALK5/p38α MAP kinase inhibitors and Akt kinase inhibitors have also highlighted the significance of substitutions at various positions on the indazole ring, including the incorporation of pyridinyl groups, for achieving desired inhibitory profiles. nih.govias.ac.in The this compound scaffold, therefore, represents a promising platform for the design of novel and effective therapeutic agents, particularly in the field of oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAANRKGDGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693051
Record name 6-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-89-6
Record name 6-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Pyridin 4 Yl 1h Indazole and Its Derivatives

General Synthetic Strategies for Indazole Ring Systems

The foundational indazole structure can be assembled through a variety of synthetic routes, ranging from historical name reactions to contemporary metal-free processes.

Historically significant methods for constructing the indazole core often rely on cyclization reactions of appropriately substituted benzene (B151609) derivatives. These classical routes remain valuable for their reliability and access to a range of simple indazoles.

One of the earliest methods is the Fischer indazole synthesis , which involves the thermal cyclization of o-hydrazino cinnamic acid. caribjscitech.com Other foundational approaches include:

Diazotization-Cyclization: This common strategy involves the diazotization of o-alkynylanilines or o-toluidines, followed by an intramolecular cyclization to form the pyrazole (B372694) ring. chemicalbook.com For example, o-toluidine can be treated with sodium nitrite in acetic acid to facilitate ring closure involving the methyl group. chemicalbook.com

Condensation Reactions: The reaction of o-halobenzaldehydes or ketones with hydrazine is a straightforward method to produce 1H-indazoles. chemicalbook.com Similarly, 2-hydroxybenzaldehydes can react with hydrazine hydrochloride to yield functionalized indazoles. chemicalbook.com

From Isatin: 1H-Indazole-3-carboxylic acid can be prepared from isatin through a process of ring opening, diazotization, and subsequent reductive cyclization. chemicalbook.com

These methods, while effective, can sometimes require harsh reaction conditions, such as high temperatures or strong acids. acs.org

Table 1: Comparison of Classical Indazole Synthesis Methods
MethodStarting MaterialKey ReagentsGeneral Description
Diazotization-Cyclizationo-ToluidineNaNO₂, Acetic AcidDiazotization followed by intramolecular ring closure. chemicalbook.com
Condensationo-HalobenzaldehydeHydrazine (N₂H₄)Direct condensation and cyclization under heating. chemicalbook.com
From IsatinIsatin1. Alkali 2. Diazotization reagents 3. Reducing agentRing opening, diazotization, and reductive cyclization. chemicalbook.com
From Anthranilic AcidAnthranilic Acid1. NaNO₂, HCl 2. Na₂SO₃Formation of a diazonium salt followed by reductive cyclization. chemicalbook.com

In response to the demand for milder and more environmentally friendly synthetic routes, several metal-free methods for indazole synthesis have been developed. These processes often offer improved functional group tolerance and avoid the cost and toxicity associated with transition metals.

Notable metal-free strategies include:

From 2-Aminophenones: A one-pot reaction between readily available 2-aminophenones and hydroxylamine derivatives provides indazoles in good to excellent yields. This method is operationally simple and insensitive to air and moisture. acs.orgorganic-chemistry.org

From o-Aminobenzoximes: Substituted 1H-indazoles can be synthesized from o-aminobenzoximes using methanesulfonyl chloride and triethylamine. This reaction proceeds under very mild conditions (0-23 °C) via selective activation of the oxime group. acs.org

1,3-Dipolar Cycloadditions: The reaction of arynes with diazo compounds, such as N-tosylhydrazones or α-diazomethylphosphonates, represents an efficient [3+2] annulation approach to the 1H-indazole skeleton. organic-chemistry.org

Condensation of o-Fluorobenzaldehydes: The reaction of o-fluorobenzaldehydes with an excess of hydrazine is a viable metal-free route, although its scope can be limited by the availability of the starting fluoroarenes. acs.org

These modern approaches highlight a shift towards more sustainable and versatile synthetic methodologies in heterocyclic chemistry. acs.orgnih.gov

Specific Synthetic Routes to 6-Pyridin-4-yl-1H-indazole

The synthesis of this compound typically involves the functionalization of a pre-formed indazole ring. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating the crucial C-C bond between the indazole core and the pyridine (B92270) ring. nih.govias.ac.in

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dntb.gov.ua For the synthesis of 6-aryl-substituted indazoles, the Suzuki and Heck reactions are among the most important methods. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming biaryl compounds by reacting an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govias.ac.in To synthesize this compound, this reaction would typically involve the coupling of a 6-halo-1H-indazole (e.g., 6-bromo-1H-indazole) with pyridine-4-boronic acid.

The general transformation is as follows:

Reactants : 6-Bromo-1H-indazole and Pyridine-4-boronic acid.

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), along with a phosphine ligand such as PPh₃ or RuPhos. nih.govresearchgate.net

Base : An inorganic base is required, with common choices being K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govnih.gov

Solvent : A mixture of an organic solvent and water, such as 1,4-dioxane/water or DME/water, is frequently used. nih.govnih.gov

This methodology has been successfully applied to synthesize a wide range of 5- and 6-aryl-substituted indazoles. researchgate.netnih.gov The reaction is valued for its tolerance of various functional groups and the commercial availability of a vast array of boronic acids. ias.ac.in

Table 2: Typical Conditions for Suzuki Coupling on Indazole Scaffolds
ComponentExampleFunctionReference
Indazole Substrate5-Bromo-1H-indazoleAryl halide partner nih.gov
Boronic AcidArylboronic acidOrganoboron partner nih.govresearchgate.net
Palladium CatalystPd(dppf)Cl₂ or Pd(OAc)₂/RuPhosCatalyzes the C-C bond formation researchgate.netnih.gov
BaseK₂CO₃ or K₃PO₄Activates the organoboron species nih.govresearchgate.net
SolventDME or Dioxane/H₂OReaction medium nih.govnih.gov
TemperatureReflux or 100 °CProvides energy for the reaction nih.govresearchgate.net

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org To form the this compound structure via a Heck reaction, a potential strategy would be the coupling of 6-bromo-1H-indazole with 4-vinylpyridine. This would form a styryl-type intermediate, 6-(1-(pyridin-4-yl)vinyl)-1H-indazole or 6-(2-(pyridin-4-yl)vinyl)-1H-indazole, which would then require a subsequent reduction or isomerization step to yield the final product.

Key features of the Heck reaction include:

Stereoselectivity : The reaction typically exhibits high trans selectivity in the product alkene. organic-chemistry.org

Catalyst Systems : Similar to Suzuki couplings, palladium(II) precursors combined with phosphine ligands are common, although phosphine-free systems have also been developed. organic-chemistry.orgresearchgate.net

Base : An organic base like triethylamine (Et₃N) is often used to neutralize the hydrogen halide formed during the reaction. researchgate.net

While a direct, one-step Heck reaction to form this compound is not the most straightforward route, the reaction is a powerful tool for introducing vinyl substituents onto the indazole core, which can serve as handles for further chemical modification. researchgate.net The synthesis of 4-vinylated 1H-indazoles has been demonstrated, showcasing the viability of this reaction on the indazole nucleus. researchgate.net


Reductive Coupling Strategies

The formation of the core indazole ring system, a critical step before the introduction of the pyridine moiety, can be achieved through various reductive cyclization methods. These strategies typically involve the intramolecular formation of an N-N bond from appropriately substituted benzene precursors.

One prominent approach is the reductive cyclization of o-nitrobenzyl compounds or related derivatives. For instance, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination to yield 1-aryl-1H-indazole derivatives. This reaction proceeds in the presence of a base like potassium tert-butoxide in a suitable solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, where the nitro group is displaced organic-chemistry.org. Another related method involves the reductive cleavage of the N-O bond in 3,5-disubstituted isoxazole derivatives using pentacarbonyliron and water, which results in β-aminoenones, key intermediates that can lead to indazole structures researchgate.net.

A summary of relevant reductive approaches for forming the indazole ring is presented below.

Starting Material TypeReagents/ConditionsProduct
o-Nitro-ketoximesVaries (e.g., triphenylphosphine, I2, imidazole)1H-Indazoles
1-Aryl-2-(2-nitrobenzylidene)hydrazinesPotassium tert-butoxide, DMF, 100 °C1-Aryl-1H-indazoles organic-chemistry.org
3,5-Disubstituted isoxazolesPentacarbonyliron, Water, Irradiationβ-Aminoenones (Indazole precursors) researchgate.net

These methods are fundamental in constructing the indazole core, which can then be functionalized further to yield the target compound.

Functionalization of Pre-existing Indazole Scaffolds

A highly effective and widely used strategy for synthesizing this compound involves the functionalization of a pre-existing indazole scaffold. This approach typically utilizes modern cross-coupling reactions to form the C-C bond between the indazole ring and the pyridine ring.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this methodology nih.gov. This palladium-catalyzed reaction efficiently couples an organoboron compound with a halide. In this context, the synthesis starts with a halogenated indazole, such as 6-bromo-1H-indazole, which is then reacted with a pyridine-4-ylboronic acid or a related derivative nih.govias.ac.in.

The general reaction scheme is as follows:

6-Bromo-1H-indazole + Pyridin-4-ylboronic acid → this compound

This reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base, like CsF or K₂CO₃, in a suitable solvent system like 1,4-dioxane/water nih.govias.ac.in. The efficiency of the Suzuki-Miyaura coupling makes it a preferred method for creating biaryl structures, which are common in pharmacologically active compounds nih.gov. The process relies on the catalytic cycle of palladium, transitioning between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination steps nih.gov.

A study by Migliorini et al. highlighted the application of the Suzuki reaction for the synthesis of novel 5-substituted indazoles, demonstrating the versatility of this method for functionalizing the indazole core at various positions ias.ac.in.

Novel Synthetic Approaches and Green Chemistry Principles in Indazole Synthesis

Recent advancements in organic synthesis have introduced novel and more environmentally conscious methods for constructing indazole derivatives. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

Novel Synthetic Methods:

Photocatalysis: Photocatalytic arene C-H amination has emerged as a powerful tool for forming N-aryl bonds. This method can use aromatic N-heterocyclic radicals, generated via a photosensitized process, to directly aminate arene C-H bonds, offering a direct route to N-arylated heterocycles with high regioselectivity acs.org.

One-Pot Reactions: Researchers have developed one-pot, metal-free reactions for synthesizing indazoles from readily available 2-aminophenones and hydroxylamine derivatives. These methods are operationally simple and show broad functional group tolerance organic-chemistry.org.

Flow Chemistry: The use of flow chemistry in the synthesis of heterocyclic compounds, including indazoles, offers significant advantages over traditional batch methods, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability researchgate.net.

Green Chemistry Principles: The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indazoles ethernet.edu.et. Key considerations include:

Catalysis: Utilizing catalytic reagents, such as in the Suzuki-Miyaura coupling, is preferred over stoichiometric reagents to minimize waste ethernet.edu.et.

Atom Economy: Designing syntheses where the maximum proportion of starting materials is incorporated into the final product.

Benign Solvents: Selecting solvents that are less toxic and have a lower environmental impact. For instance, using water as a co-solvent in Suzuki reactions is a common practice nih.gov.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption ethernet.edu.et.

These modern approaches provide more sustainable and efficient pathways for the synthesis of indazole-containing compounds.

Purity and Characterization Techniques for Synthesized Derivatives

Following the synthesis of this compound or its derivatives, rigorous purification and characterization are essential to confirm the structure and assess purity.

Purification: The primary method for purifying the crude product is column chromatography ias.ac.in. This technique separates the target compound from unreacted starting materials, byproducts, and catalyst residues based on differential adsorption to a stationary phase (e.g., silica gel). The choice of eluent (solvent system) is critical for achieving good separation nih.gov. After purification, the solvent is typically removed under vacuum to yield the solid product ias.ac.in.

Characterization: A combination of spectroscopic and analytical techniques is employed to unequivocally identify and characterize the synthesized compounds.

TechniquePurposeInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the molecular structure.¹H NMR identifies the number, environment, and connectivity of hydrogen atoms. ¹³C NMR provides information about the carbon skeleton nih.govresearchgate.net.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements nih.govresearchgate.net.
Infrared (IR) Spectroscopy To identify the functional groups present.Detects characteristic vibrations of specific bonds (e.g., N-H, C=N, C=C) within the molecule researchgate.net.
Melting Point Analysis To assess purity and for identification.A sharp and specific melting point range is indicative of a pure crystalline solid nih.gov.
Elemental Analysis To determine the elemental composition (%C, %H, %N).The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to confirm its composition ias.ac.in.

These techniques collectively provide the necessary evidence to confirm the successful synthesis and purity of this compound and its derivatives, ensuring their suitability for further research and application researchgate.net.

Biological Activities and Therapeutic Potential of 6 Pyridin 4 Yl 1h Indazole Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 6-pyridin-4-yl-1H-indazole have been the subject of extensive research due to their potential as anticancer agents. Their therapeutic effects are primarily attributed to the modulation of key enzymes and signaling pathways that are often dysregulated in cancer.

Inhibition of Kinases and Related Enzymes

The indazole ring system, particularly when substituted with a pyridine (B92270) moiety, has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. The following subsections detail the inhibitory activities of this compound derivatives against specific kinases involved in cancer progression.

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many human cancers. While the broader class of indazole derivatives has been explored for ERK inhibition, specific research on this compound derivatives in this context is still emerging. One notable example from the broader indazole class is MK-8353, an indazole-pyrrolidine derivative, which has been identified as a potent, reversible, and orally bioavailable inhibitor of ERK1 and ERK2. nih.gov This compound demonstrates high selectivity and has entered clinical trials, highlighting the potential of the indazole scaffold in targeting the ERK pathway. nih.gov Further investigation is warranted to synthesize and evaluate this compound derivatives to determine their specific efficacy and structure-activity relationships as ERK inhibitors.

Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Overexpression or mutation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.

Systematic structure-activity relationship (SAR) studies have been conducted on indazole-based compounds as EZH2 and EZH1 inhibitors. These studies have underscored the importance of the indazole ring system and the strategic placement of substituents. For instance, research has shown that an indazole ring with a 4-amide and a 6-pyridine connection is a favorable scaffold for potent inhibition. nih.gov Modifications to this core structure have provided insights into achieving selectivity between EZH2 and EZH1. For example, the substitution pattern on the pyridone ring and the nature of the alkyl group on the indazole nitrogen have been shown to significantly influence potency and selectivity. nih.gov

Below is a data table summarizing the inhibitory activities of selected indazole derivatives against EZH2 and EZH1, demonstrating the impact of structural modifications.

CompoundSubstitution on Pyridone RingEZH2 IC50 (nM)EZH1 IC50 (nM)Selectivity (EZH1/EZH2)
24 4,6-Dimethyl12 ± 2> 2500> 208
25 4-Ethyl-6-methyl12 ± 2810 ± 70~68
5 4-Propyl-6-methyl< 1069 ± 14~7-8

Data sourced from: nih.gov

These findings highlight that while the this compound core is a promising starting point, further optimization of substituents is crucial for developing potent and selective dual EZH2/EZH1 or EZH2-selective inhibitors.

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, and their dysregulation is linked to the development of several cancers. The indazole scaffold has been identified as a key structural motif in the development of FGFR inhibitors.

Research into 6-(substituted)-1H-indazole derivatives has yielded potent FGFR inhibitors. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated for their FGFR inhibitory activity. researchgate.netnih.govnih.gov One of the lead compounds from this series demonstrated significant enzymatic inhibition against FGFR1. researchgate.netnih.gov Further optimization of the substituent at the 4-position of the indazole ring led to a derivative with enhanced FGFR1 inhibitory activity in enzymatic assays. nih.gov

The structure-activity relationship studies revealed that the nature of the substituent at the 6-position of the indazole ring is critical for potent FGFR inhibition. While the pyridin-4-yl group at the 6-position has not been explicitly detailed in the provided context, the success of other aryl substitutions at this position suggests its potential as a valuable component in the design of novel FGFR inhibitors.

CompoundR Group at 4-positionFGFR1 IC50 (nM)
101 -H69.1 ± 19.8
102 -C(O)NH-(3-(4-methylpiperazin-1-yl)phenyl)30.2 ± 1.9

Data for 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, sourced from: nih.gov

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth. The indazole-pyridine scaffold has been successfully utilized to develop potent inhibitors of Akt.

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity. ias.ac.in These compounds were tested for their ability to inhibit Akt kinase at a concentration of 10 µM. The results demonstrated that substitutions on the 5-position of the indazole ring significantly influenced the inhibitory activity. ias.ac.in Furthermore, extensive research on indazole-pyridine based Akt inhibitors has led to the discovery of highly potent analogues with Ki values in the nanomolar range. nih.gov One such analogue demonstrated a Ki of 0.16 nM and exhibited good selectivity against a panel of other kinases. nih.govsigmaaldrich.com These inhibitors are ATP-competitive and reversible. nih.govsigmaaldrich.com

The following table presents the percentage of Akt kinase activity for selected 1H-pyridin-4-yl-3,5-disubstituted indazole derivatives at a concentration of 10 µM.

CompoundR Group at 5-position% Akt Kinase Activity
7a Phenyl53.6
7b 4-Fluorophenyl57.2
7c 4-Chlorophenyl62.4
7d 4-Bromophenyl64.8
7e 4-Methylphenyl48.9
7f 4-Methoxyphenyl45.3
7g 3,4-Dimethoxyphenyl41.2
7h 3,4,5-Trimethoxyphenyl38.5
7i Thiophen-2-yl68.3

Data sourced from: ias.ac.in

Cell division cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. Its overexpression has been observed in various tumor types, making it a viable target for cancer therapy. The indazole moiety has been incorporated into molecules designed to inhibit CDC7.

A series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs have been identified as potent inhibitors of CDC7. nih.govresearchgate.net Although the pyridine ring is not directly attached to the indazole at the 6-position in these specific examples, the indazole core serves as a critical hinge-binding unit within the ATP-binding site of the kinase. researchgate.net Structure-activity relationship studies on these analogs have provided valuable insights into the structural requirements for potent CDC7 inhibition. The development of small molecule inhibitors that interfere with CDC7 activity can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov The exploration of this compound derivatives as direct CDC7 inhibitors could be a promising avenue for the development of novel anticancer agents.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the this compound scaffold have demonstrated the ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, crucial mechanisms for cancer therapy.

One study on a closely related series of compounds, 6-(pyrimidin-4-yl)-1H-indazole derivatives, found that a lead compound, N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine, induced mitochondria-mediated apoptosis and G2/M phase arrest in SUNE1 nasopharyngeal carcinoma cells epa.gov. Similarly, another study on (E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives reported that the lead compound 14i could induce cell apoptosis in breast cancer cells rsc.org. These findings suggest that the 1H-indazole core, when substituted at the 6-position with a nitrogen-containing heterocycle like pyridine or pyrimidine (B1678525), can be a key structural feature for inducing apoptosis and cell cycle arrest in cancerous cells. While these studies were not on the exact this compound compound, the results for these closely related derivatives are promising.

Studies in Specific Cancer Cell Lines (e.g., Nasopharyngeal Carcinoma)

The anticancer potential of 6-substituted-1H-indazole derivatives has been evaluated in specific cancer cell lines, with notable activity observed in nasopharyngeal carcinoma.

A series of small molecular compounds based on the 6-(pyrimidin-4-yl)-1H-indazole scaffold were synthesized and evaluated for their antiproliferative activities against the human nasopharyngeal carcinoma cell line SUNE1 epa.gov. Several of these compounds exhibited potent antiproliferative activities, comparable to the positive control drug cisplatin, but with lower nephrotoxicity epa.gov. The compound N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine was selected for further investigation and was found to induce apoptosis and G2/M phase arrest in these cells epa.gov. This highlights the potential of this class of compounds in targeting nasopharyngeal carcinoma.

Compound DerivativeCancer Cell LineActivityReference
6-(pyrimidin-4-yl)-1H-indazole derivativesSUNE1 (Nasopharyngeal Carcinoma)Potent antiproliferative activity, induction of apoptosis and G2/M cell cycle arrest epa.gov
(E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivativesMDA-MB-468 and MDA-MB-231 (Breast Cancer)Induction of cell apoptosis rsc.org

In Vivo Tumor Growth Inhibition Studies

The therapeutic potential of these compounds has also been demonstrated in animal models, showing their ability to inhibit tumor growth in a living organism.

In a study involving a 6-(pyrimidin-4-yl)-1H-indazole derivative, N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine, it was found that the compound could suppress the growth of an implanted SUNE1 xenograft in BALB/c nude mice epa.gov. At a dose of 10mg/kg, it achieved a tumor growth inhibition (TGI) of 50% without causing serious side effects epa.gov. Furthermore, another study on a derivative, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14i), showed significant antitumor efficacy in both MDA-MB-468 and MDA-MB-231 xenograft models rsc.org. These in vivo studies provide strong evidence for the potential of 6-substituted-1H-indazole derivatives as effective anticancer agents.

Compound DerivativeAnimal ModelTumor ModelKey FindingReference
N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamineBALB/c nude miceSUNE1 xenograft50% Tumor Growth Inhibition at 10mg/kg epa.gov
(E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine (14i)MiceMDA-MB-468 and MDA-MB-231 xenograftsSignificant antitumor efficacy rsc.org

Anti-inflammatory Activities

The indazole scaffold is a known pharmacophore in several anti-inflammatory drugs. Research into this compound derivatives has explored their potential in modulating inflammatory responses.

Modulation of Inflammatory Pathways

A study on a new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives reported their evaluation for anti-inflammatory activity researchgate.net. While the specific mechanisms of pathway modulation were not detailed in the available abstract, the investigation into their anti-inflammatory properties suggests a potential interaction with inflammatory pathways. The broader class of indazole derivatives is known to possess anti-inflammatory activity, and this is often attributed to their structural similarities with biomolecules like adenine (B156593) and guanine, allowing them to interact with biopolymers in living systems.

Inhibition of Cyclooxygenase (COX) Enzymes

Antimicrobial Activities

The versatility of the indazole nucleus extends to antimicrobial applications. Various derivatives have been synthesized and evaluated for their efficacy against different microbial strains. A study on new indazole and pyrazoline derivatives reported promising antimicrobial activities, particularly against gram-positive bacteria nih.gov. Some indazole derivatives showed antibacterial activity against strains of E. faecalis, S. aureus, and S. epidermidis nih.gov. Another study focused on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues, which were evaluated for their antimicrobial efficacy against different bacterial and fungal strains researchgate.net. While these studies indicate the potential of the indazole scaffold in developing new antimicrobial agents, specific research on the antimicrobial properties of this compound is limited in the currently available literature.

Antiviral Activities

The structural framework of this compound holds promise for the development of novel antiviral agents. Research into structurally related compounds has provided insights into their potential mechanisms of action against various viruses.

Derivatives of the closely related (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide have been identified as a new chemotype of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). These molecules interfere with the proper formation of the viral capsid, a crucial step in the HBV life cycle. By modulating capsid assembly, these compounds can disrupt viral replication and reduce the formation of covalently closed circular DNA (cccDNA), which is responsible for the persistence of HBV infection.

In the realm of HIV research, pyrazolo[4,3-c]pyridin-4-one derivatives, which share a similar core structure with this compound, have been synthesized and evaluated for their anti-HIV-1 activity. One particular compound from this series demonstrated significant activity against both HIV-1VB59 (R5, subtype C) and HIV-1UG070 (X4, subtype D) with IC50 values of 3.67 μM and 2.79 μM, respectively. Molecular docking studies suggest that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Table 3: Anti-HIV-1 Activity of a Lead Pyrazolo[4,3-c]pyridin-4-one Derivative

Virus StrainIC50 (μM)
HIV-1VB593.67
HIV-1UG0702.79

*Data from a study on novel

Neurodegenerative Disease Research

Metabotropic Glutamate (B1630785) Receptor (mGlu4) Positive Allosteric Modulation

The metabotropic glutamate receptor 4 (mGlu4), a Group III mGlu receptor, is a key target for therapeutic intervention in neurological disorders such as Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of the glutamatergic system.

Research into novel scaffolds has led to the development of derivatives based on the 1H-indazole structure. One such effort focused on mitigating CYP1A2 induction liabilities found in earlier mGlu4 PAMs. This led to the discovery of a new series of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amines. Systematic study within this series identified compounds that retained high potency and selectivity for mGlu4 while significantly reducing the problematic CYP1A2 activity. Notably, compound 9i from this series demonstrated potent positive allosteric modulation of the human mGlu4 receptor with a half-maximal effective concentration (EC50) of 43 nM. nih.gov

Activity of Indazole Derivative as mGlu4 PAM
CompoundhmGlu4 EC50 (nM)
9i43

Other Pharmacological Activities

Beyond their effects on glutamate receptors, this compound derivatives have been investigated for a variety of other pharmacological activities, indicating the scaffold's broad therapeutic potential.

Analgesic Activity

A series of novel 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their analgesic properties using the acetic acid-induced writhing test in mice. researchgate.net This model is commonly used to screen for peripheral analgesic activity. Several of the synthesized compounds demonstrated significant pain-relieving effects when administered at a dose of 10 mg/kg. The results showed that compounds 6a , 6d , and 6f exhibited notable analgesic activity, with a percent protection from writhing of 56.41%, 58.97%, and 53.84%, respectively. This level of activity was comparable to the standard drug, indomethacin, which showed 61.53% protection in the same study. researchgate.net

Analgesic Activity of 1H-pyridin-4-yl-3,5-disubstituted indazoles
CompoundDose (mg/kg)Analgesic Activity (% Protection)
6a1056.41
6d1058.97
6f1053.84
Indomethacin (Standard)1061.53

Cannabinoid Receptor (CB1) Agonism

The indazole core is a prominent structural feature in many synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by activating the cannabinoid 1 (CB1) receptor. Following regulatory controls on earlier generations of SCRAs, new analogs with halogenated indazole cores have emerged.

Systematic in vitro studies have been conducted to characterize the CB1 receptor activity of these halogenated indazoles. Using a CB1 receptor activation assay, researchers have determined the potency of various analogs. For instance, SCRAs with a bromine atom at the 5-position of the indazole core have become increasingly prevalent. The potency of these compounds can be influenced by both the halogen substitution and the nature of the tail group. For example, ADB-5′Br-BUTINACA showed a CB1 EC50 of 82.1 nM, while the fluorinated analog ADB-5'F-BUTINACA was more potent with an EC50 of 18.3 nM.

In Vitro CB1 Receptor Activity of Halogenated Indazole SCRAs
CompoundCB1 EC50 (nM)
ADB-5′Br-BUTINACA82.1
ADB-5′F-BUTINACA18.3

MCH-1 Receptor Antagonism

The melanin-concentrating hormone receptor 1 (MCH-1) is a target for the development of anti-obesity agents. A series of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones, which are structural analogs of the this compound scaffold, have been synthesized and shown to possess MCH-1 receptor antagonist activity. Structure-activity relationship (SAR) studies explored a variety of aryl and heterocyclic moieties to optimize potency. The research led to the identification of several potent MCH-1 antagonists, with compound 4c emerging as a particularly effective agent, displaying a half-maximal inhibitory concentration (IC50) of 1 nM.

Activity of Indazole Derivative as MCH-1 Antagonist
CompoundMCH-1 IC50 (nM)
4c1

Haspin Inhibition

Haspin, an atypical serine/threonine kinase that phosphorylates histone H3 at threonine-3, is overexpressed in many cancers, making it an attractive target for anti-cancer drug development. Novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective haspin inhibitors. nih.gov Through SAR studies, researchers found that modifications at the N1 position of the indazole ring could yield highly potent compounds. Specifically, amide coupling with m-hydroxyphenyl acetic acid resulted in compound 21 , which exhibited an IC50 value of 78 nM against haspin kinase. nih.gov This compound also showed good selectivity over other common off-target kinases, highlighting the potential of this indazole scaffold for developing new anti-cancer therapeutics.

Haspin Inhibitory Activity of 5-(4-pyridinyl)indazole Derivatives
CompoundHaspin IC50 (nM)
2178

Structure Activity Relationship Sar Studies of 6 Pyridin 4 Yl 1h Indazole Derivatives

Impact of Substitutions on the Indazole Ring

The indazole ring of 6-pyridin-4-yl-1H-indazole offers several positions for substitution, with modifications at the N1, C3, and C5 positions having been extensively studied to understand their impact on kinase inhibitory activity.

Substitutions at the N1 position of the indazole ring have been shown to be crucial for modulating the potency and selectivity of these compounds. For instance, in a series of Akt kinase inhibitors, the introduction of a 1H-pyridin-4-yl group at the N1 position of a 3,5-disubstituted indazole led to compounds with significant activity. The electronic nature and steric bulk of the substituent at N1 can influence the orientation of the entire molecule within the ATP-binding pocket of the target kinase.

The C3 position is another key site for modification. SAR studies have revealed that the introduction of various aryl or heteroaryl groups at this position can significantly impact biological activity. For example, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for strong inhibitory activities in some series.

Modifications at the C5 position have also been explored. In the context of 1H-pyridin-4-yl-3,5-disubstituted indazoles, the introduction of different aryl groups via Suzuki coupling has allowed for a systematic investigation of the SAR at this position. The nature of the aryl group, including its electronic and steric properties, can fine-tune the inhibitory profile of the compounds.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentBiological TargetActivity (IC₅₀/Kᵢ)
1a -HDiethylcarboxamideBromoAkt KinaseModerate
1b 2-Cyano-pyridin-4-ylDiethylcarboxamidePhenylAkt KinaseHigh
1c 2-Cyano-pyridin-4-ylDiethylcarboxamide4-FluorophenylAkt KinaseHigh
1d 2-Cyano-pyridin-4-ylDiethylcarboxamide3-MethoxyphenylAkt KinaseModerate

Influence of Pyridine (B92270) Ring Modifications

The pyridine ring in the this compound scaffold often serves as a key interaction point with the target protein, typically forming hydrogen bonds with the hinge region of kinases. Modifications to this ring can therefore have a profound effect on binding affinity and selectivity.

The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor. The basicity of this nitrogen can be modulated by introducing substituents on the pyridine ring. Electron-donating groups can increase the basicity and potentially strengthen hydrogen bonding, while electron-withdrawing groups can have the opposite effect. The position of these substituents is also important, as steric hindrance near the nitrogen atom can disrupt key interactions.

Furthermore, the pyridine ring can be replaced with other nitrogen-containing heterocycles to explore different hydrogen bonding patterns and steric interactions. For instance, replacing the pyridine with a pyrimidine (B1678525) or a pyrazine (B50134) can alter the geometry and electronic properties of the molecule, leading to changes in its biological activity.

Compound IDPyridine Ring ModificationH-Bonding PotentialBiological TargetActivity Trend
2a Unsubstituted Pyridin-4-ylStrongKinase HingeHigh
2b 2-Methyl-pyridin-4-ylModerate (Steric Hindrance)Kinase HingeDecreased
2c 3-Fluoro-pyridin-4-ylWeakenedKinase HingeDecreased
2d Pyrimidin-4-ylAltered GeometryKinase HingeVariable

Role of Linker Regions and Side Chains on Biological Activity

While the core this compound scaffold provides the essential framework for binding, the introduction of linker regions and side chains allows for the exploration of additional binding pockets and can significantly enhance potency and selectivity. These linkers are often attached to the C3 or N1 positions of the indazole ring.

The nature of the linker, including its length, flexibility, and chemical composition, is critical. For example, flexible alkyl chains can allow the side chain to adopt an optimal conformation for binding, while more rigid linkers, such as those containing aromatic rings, can pre-organize the side chain in a favorable orientation.

The terminal group of the side chain is also a key determinant of activity. These groups can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. For instance, the incorporation of basic amines, such as piperazine (B1678402) or piperidine, can introduce favorable interactions with acidic residues in the target protein and also improve the physicochemical properties of the compound, such as solubility.

Rational Design and Lead Optimization Strategies

The development of potent and selective this compound derivatives often relies on rational design and lead optimization strategies. Structure-based drug design, guided by X-ray crystal structures of lead compounds in complex with their target kinases, has been instrumental in this process. These structures provide detailed insights into the binding mode of the inhibitors and highlight opportunities for potency and selectivity enhancement.

One common strategy involves identifying key interactions between the inhibitor and the protein and then designing modifications to strengthen these interactions. For example, if a hydrogen bond is observed between the pyridine nitrogen and a backbone amide in the hinge region, modifications can be made to the pyridine ring to optimize the strength of this bond.

Another important aspect of lead optimization is the improvement of pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. This is often achieved by introducing polar groups or by modifying lipophilic regions of the molecule to reduce metabolic liabilities. The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in predicting the effects of these modifications on both potency and pharmacokinetic properties.

Ligand Efficiency (LE) Considerations

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the binding efficiency of a molecule on a per-atom basis. It is calculated as the binding energy divided by the number of non-hydrogen atoms. In the context of this compound derivatives, LE is a valuable tool for guiding lead optimization.

During the initial stages of drug discovery, fragment-based screening often identifies small molecules with modest potency but high LE. The this compound scaffold itself can be considered a high-LE fragment. The goal of lead optimization is then to increase potency without significantly increasing the molecular weight, thereby maintaining or improving the LE.

Computational and in Silico Studies of 6 Pyridin 4 Yl 1h Indazole

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes with Target Proteins

For a compound like 6-Pyridin-4-yl-1H-indazole, which has been identified as a scaffold in the development of protein kinase inhibitors, molecular docking would be used to predict how it fits into the ATP-binding site of various kinases. These simulations would model the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand (this compound) and the amino acid residues of the target protein. Studies on other indazole-based kinase inhibitors often show that the indazole core forms crucial hydrogen bonds with the hinge region of the kinase domain. The pyridine (B92270) ring could potentially form additional interactions that contribute to binding specificity and affinity. However, without specific studies on this compound, its precise binding modes with any target proteins remain hypothetical.

Assessment of Binding Affinities

Docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For this compound, this would involve docking it against a panel of relevant biological targets (e.g., various protein kinases) and calculating the theoretical binding affinity for each. This data, often presented in tabular format, would help prioritize the compound for further testing against specific targets. No such published data exists for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to evaluate the stability of a ligand-protein complex and to analyze the conformational changes that may occur upon binding.

Evaluation of Compound Stability in Active Sites

After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess its stability. Researchers would analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 nanoseconds). A stable RMSD for the ligand suggests that it remains securely bound in the active site. Analysis of other indazole derivatives in MD simulations has shown that stable binding is often maintained by persistent hydrogen bonds and hydrophobic contacts within the target's active site nih.gov. Specific stability assessments for this compound are not available.

Conformational Analysis

MD simulations also allow for the study of the compound's conformational flexibility both in solution and within a binding pocket. This analysis reveals the energetically favorable shapes (conformers) the molecule can adopt. The planarity and rotational freedom between the indazole and pyridine rings would be of key interest. Understanding the preferred conformation is crucial as it dictates how well the molecule can fit into a target's active site. While conformational studies have been performed on other complex heterocyclic systems, there is no published conformational analysis specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for indazole-based compounds, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target is required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. A mathematical model is then generated to correlate these descriptors with the observed activity. Studies on other series of indazole derivatives have successfully used 3D-QSAR methods to create predictive models that guide the design of more potent inhibitors nih.gov. However, a QSAR model specifically developed for or including this compound has not been reported in the literature.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are pivotal computational strategies in the quest for novel drug candidates. These approaches enable the rapid assessment of large compound libraries against specific biological targets, identifying promising molecules for further investigation. For scaffolds related to this compound, these techniques have been particularly valuable in the discovery of kinase inhibitors.

Virtual screening campaigns often begin with the generation of a pharmacophore model, which encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target. For instance, in the search for inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer, pharmacophore models have been developed based on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives japsonline.comresearchgate.netbibliomed.org. These models are then used to screen large databases of chemical compounds, such as the ZINC database, to identify molecules that fit the pharmacophoric requirements japsonline.combibliomed.org.

Once potential candidates are identified, molecular docking is employed to predict their binding orientation and affinity within the active site of the target protein nih.gov. For indazole derivatives targeting renal cancer-related proteins, docking studies have been used to estimate the binding energies of the compounds, helping to prioritize those with the highest predicted affinity nih.govresearchgate.net. These docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. For example, studies on PIM-1 kinase inhibitors have highlighted the importance of hydrogen bond interactions with residues like Glu121, Glu171, and Asp186 for effective binding japsonline.combibliomed.org.

The insights gained from these in silico screening and design efforts can guide the synthesis of new derivatives with improved potency and selectivity. By understanding the structure-activity relationships (SAR) derived from these computational models, chemists can make informed decisions about which modifications to the molecular structure are most likely to enhance biological activity.

Table 1: Key Computational Techniques in In Silico Screening and Ligand Design
TechniqueDescriptionApplication to Indazole Derivatives
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.Generation of models for PIM-1 kinase inhibitors based on indazole scaffolds japsonline.comresearchgate.netbibliomed.org.
Virtual ScreeningComputationally screens large libraries of compounds against a target to identify potential hits.Screening of the ZINC database for novel PIM-1 kinase inhibitors japsonline.combibliomed.org.
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.Assessment of binding energies of indazole derivatives with renal cancer-related proteins nih.govresearchgate.net.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic signatures. For indazole-based compounds, DFT calculations have been employed to understand their physicochemical properties and reactivity.

A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT studies on novel indazole derivatives have focused on calculating these HOMO-LUMO energy gaps to assess their relative stability and reactivity nih.govresearchgate.net.

Another valuable output from DFT calculations is the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and binding to biological targets.

DFT calculations have also been used to optimize the geometric structures of indazole derivatives, providing insights into their preferred conformations. These theoretical calculations can be validated by comparing the results with experimental data from techniques like X-ray crystallography.

Table 2: Properties Investigated by DFT for Indazole Derivatives
PropertySignificanceExample from Literature
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.Calculation for novel indazole derivatives to assess their reactivity nih.govresearchgate.net.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.Analysis of MEP surfaces to understand the interaction patterns of indazole compounds.
Optimized Molecular GeometryDetermines the most stable 3D structure of the molecule.Geometric optimization of indazole and its silver complex core.ac.uk.

Tautomeric Stability and Protonation State Analysis

Tautomerism and protonation states are critical aspects of molecular behavior, particularly for heterocyclic compounds like this compound, as they can significantly influence a molecule's biological activity and physicochemical properties. Computational methods are instrumental in elucidating the relative stabilities of different tautomers and predicting the most likely protonation states under various conditions.

The protonation state of a molecule is dependent on the pH of its environment and the pKa values of its ionizable groups. The this compound molecule has several nitrogen atoms that can potentially be protonated. The pyridine ring contains a basic nitrogen atom, and the indazole ring has two nitrogen atoms. Understanding which of these sites is most likely to be protonated at physiological pH is crucial for predicting how the molecule will interact with biological targets.

Computational pKa prediction tools and quantum chemical calculations can be used to estimate the pKa values of the different nitrogen atoms in the molecule. This allows for an analysis of the likely protonation states at different pH values. For instance, depending on the pKa of the pyridine nitrogen, it may exist in its protonated (pyridinium) form at physiological pH. Similarly, the indazole nitrogen atoms can also be protonated, leading to different cationic species. The relative energies of these different protonated forms can be calculated to determine the most stable species.

Table 3: Tautomeric and Protonation Considerations for Indazoles
AspectDescriptionRelevance to this compound
TautomerismThe existence of two or more interconvertible structural isomers that differ in the position of a proton. For indazole, this involves the 1H and 2H forms.The 1H-tautomer is expected to be the more stable form, influencing its interaction patterns researchgate.netnih.gov.
Protonation StateThe state of a molecule with respect to the gain of one or more protons. This is dependent on the pKa of ionizable groups and the pH of the environment.The pyridine and indazole nitrogens are potential sites of protonation, which will affect the molecule's charge and biological interactions.

Preclinical Investigations of 6 Pyridin 4 Yl 1h Indazole Analogs

In Vitro Efficacy and Selectivity Profiling

The initial stages of preclinical assessment for 6-Pyridin-4-yl-1H-indazole analogs typically involve determining their efficacy and selectivity against specific biological targets using in vitro assays. These laboratory-based tests are fundamental for identifying the most promising compounds for further development.

A series of novel 1H-indazole derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For example, structure-activity relationship (SAR) exploration of 4,6-disubstituted-1H-indazole derivatives led to the discovery of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov One such compound demonstrated significant PI3Kδ activity with a pIC50 of 7.0. nih.gov

In the pursuit of fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed. One analog, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, emerged as a highly potent FGFR1 inhibitor with an IC50 value of 30.2 ± 1.9 nM in enzymatic assays. nih.gov Further studies on a related series identified a compound with potent inhibitory activity against FGFR1, 2, and 3, with IC50 values of 18.0, 1.6, and 27.5 nM, respectively. nih.gov This compound also showed nanomolar inhibition against other cancer-related kinases like RET, EGFR, and ALK. nih.gov

Similarly, optimization of 3-(pyrazin-2-yl)-1H-indazole derivatives yielded potent pan-Pim kinase inhibitors. One analog demonstrated exceptional activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov However, its cellular potency in KMS-12-BM cell assays was more moderate, with an IC50 of 1400 nM. nih.gov

Compound ClassTargetIC50 Value
4,6-disubstituted-1H-indazolePI3KδpIC50 = 7.0
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide analogFGFR130.2 ± 1.9 nM
Pyridin-3-amine indazole derivativeFGFR118.0 nM
FGFR21.6 nM
FGFR327.5 nM
3-(Pyrazin-2-yl)-1H-indazole analogPim-10.4 nM
Pim-21.1 nM
Pim-30.4 nM

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, select analogs of this compound are advanced to in vivo studies to assess their efficacy in living organisms. These studies commonly utilize animal models, such as mice with tumor xenografts, to evaluate the compound's ability to inhibit disease progression in a complex biological system.

A multi-targeted protein kinase inhibitor based on the indazole scaffold demonstrated significant antitumor activity in an FGFR-driven NCI-H1581 xenograft model. nih.gov This compound achieved a tumor growth inhibition (TGI) of 66.1%, highlighting its potential as a cancer therapeutic. nih.gov Another indazole derivative, compound 2f, was evaluated in a 4T1 mouse model of breast cancer, where it also effectively suppressed tumor growth. rsc.org

In a different therapeutic area, indazole-6-phenylcyclopropylcarboxylic acids were developed as selective GPR120 agonists for potential diabetes treatment. researchgate.net The in vivo efficacy of these compounds was demonstrated in oral glucose tolerance studies in mice. researchgate.net The observed effects were confirmed to be mechanism-specific, as differential activity was noted between wild-type and GPR120 null mice. researchgate.net

Furthermore, optimization of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold, structurally related to indazoles, led to compounds that showed efficacy when orally dosed in a mouse model of visceral leishmaniasis, a fatal parasitic disease. nih.gov

Compound ClassAnimal ModelTherapeutic AreaObserved Efficacy
Pyridin-3-amine indazole derivativeNCI-H1581 Xenograft (Mouse)Cancer66.1% Tumor Growth Inhibition
Indazole derivative (2f)4T1 Tumor Model (Mouse)CancerSuppressed tumor growth
Indazole-6-phenylcyclopropylcarboxylic acidWild-Type vs. GPR120 Null MiceDiabetesActivity in oral glucose tolerance studies
6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidineMouse model of visceral leishmaniasisInfectious DiseaseEfficacy with oral dosing

Pharmacokinetic and Pharmacodynamic Evaluations

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how an organism affects a drug and vice-versa. PK analysis of this compound analogs investigates their absorption, distribution, metabolism, and excretion (ADME), while PD studies link drug exposure to the biological response.

An indazole-based FGFR inhibitor that showed significant in vivo antitumor activity was also found to possess good pharmacokinetic profiles. nih.gov Similarly, a series of indazole-6-phenylcyclopropylcarboxylic acid GPR120 agonists achieved good oral exposure in animal models. researchgate.net

In the development of lymphocyte-specific kinase (Lck) inhibitors, researchers found that replacing a 2-methyl-5-hydroxyaniline group with a 4-amino(5-methyl-1H-indazole) substituent led to compounds with comparable enzyme potency but markedly improved pharmacokinetic properties. nih.gov This highlights how modifications to the indazole scaffold can be strategically employed to enhance a drug's viability by improving its PK profile. nih.gov

Metabolic Stability Assessments

Metabolic stability is a critical parameter evaluated during preclinical investigations, as it determines a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. nih.gov A compound that is metabolized too quickly may not maintain therapeutic concentrations long enough to be effective, whereas a compound that is too stable may accumulate and cause toxicity. researchgate.net

The assessment of metabolic stability is a key step in the early phases of drug discovery. researchgate.net In vitro models, such as liver microsomes and hepatocytes, are commonly used to screen new chemical entities and predict their in vivo hepatic clearance. researchgate.net For indazole analogs, this process is crucial. In the development of pan-Pim kinase inhibitors, a 6-azaindazole derivative was identified as having the most balanced profile in terms of both potency and in vivo stability, making it a lead compound in the series. nih.gov Structural modifications, such as the replacement of metabolically liable sites with more stable chemical groups, can effectively enhance a drug's metabolic stability and biological half-life. researchgate.net

Future Directions and Research Gaps

Exploration of Novel Therapeutic Targets

The indazole core is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Future research will likely focus on expanding the range of biological targets for 6-Pyridin-4-yl-1H-indazole derivatives beyond the currently explored kinases. Investigations into its potential as an inhibitor for other enzyme families, such as phosphodiesterases, histone deacetylases (HDACs), or emerging cancer targets like indoleamine 2,3-dioxygenase 1 (IDO1), could reveal new therapeutic opportunities. nih.gov For instance, derivatives of 3-(pyrazin-2-yl)-1H-indazole have been identified as potent pan-Pim kinase inhibitors, a family of serine/threonine kinases crucial in tumorigenesis. nih.gov Further exploration of structurally similar compounds like this compound against such targets is a logical next step.

Additionally, the central nervous system (CNS) presents a promising area for the application of indazole derivatives. Given their activity in neurological disorders, future studies could explore their efficacy against novel CNS targets implicated in neurodegenerative diseases and psychiatric conditions. chemimpex.com

Development of Prodrugs and Delivery Systems

A significant challenge with many kinase inhibitors, including those based on the indazole scaffold, is their poor aqueous solubility, which can limit their bioavailability and clinical utility. mdpi.comualberta.ca A critical area of future research is the design and synthesis of prodrugs of this compound to enhance its physicochemical properties. One successful strategy for a different indazole derivative involved the introduction of an N-acyloxymethyl group, which resulted in a 300-fold increase in water solubility compared to the parent compound. nih.gov Similar approaches could be applied to this compound to improve its therapeutic profile.

Furthermore, the development of advanced drug delivery systems is a key research gap. Nanotechnology-based platforms, such as nanosuspensions, polymeric nanoparticles, and lipid-based nanocarriers (e.g., liposomes and solid lipid nanoparticles), offer promising avenues to improve the solubility, stability, and targeted delivery of poorly soluble kinase inhibitors. mdpi.comnih.govmdpi.com Encapsulating this compound or its active derivatives within these nanosystems could enhance their therapeutic efficacy and reduce off-target side effects. nih.govmdpi.com

Delivery SystemPotential Advantages for Indazole-Based Inhibitors
Nanosuspensions Increased surface area for dissolution, suitable for oral and parenteral administration. nih.gov
Polymeric Nanoparticles Controlled release, potential for surface modification for active targeting. mdpi.com
Lipid-Based Nanocarriers Enhanced solubility and permeability, can overcome biological barriers. ualberta.camdpi.com

Addressing Resistance Mechanisms

The emergence of drug resistance is a major obstacle in the long-term efficacy of anticancer therapies. benthamdirect.comnih.gov For therapeutic agents derived from the this compound scaffold, a crucial future direction is to investigate and address potential mechanisms of resistance. This includes studies to identify mutations in the target kinases that may prevent drug binding, as well as the exploration of alternative signaling pathways that cancer cells might activate to bypass the drug's effects.

In the context of agrochemicals, where pest and pathogen resistance to existing treatments is a growing concern, the development of hybrid molecules is a promising strategy. nih.gov By combining the indazole moiety with other pharmacophores, it may be possible to create new agents with multiple modes of action, thereby reducing the likelihood of resistance development. nih.gov

Investigation of Combination Therapies

To enhance therapeutic efficacy and potentially overcome resistance, the investigation of combination therapies involving this compound derivatives is a critical area for future research. The indazole-based multi-kinase inhibitor Axitinib, for example, has been studied in clinical trials in combination with the chemotherapeutic agent gemcitabine (B846) for advanced pancreatic cancer. wikipedia.org Similarly, exploring the synergistic effects of this compound derivatives with other targeted therapies, immunotherapies, or conventional chemotherapy could lead to more effective treatment regimens for various cancers.

Advancements in Synthetic Methodologies for Scalable Production

The translation of promising compounds from the laboratory to clinical or commercial use necessitates the development of efficient and scalable synthetic routes. While various methods for the synthesis of indazole derivatives exist, future research should focus on developing methodologies that are not only high-yielding but also cost-effective and environmentally friendly. researchgate.netmdpi.com The development of one-pot synthesis protocols and methodologies for selective N1-alkylation of the indazole core are steps in this direction. rsc.orgorganic-chemistry.org Further advancements in catalytic systems and flow chemistry could play a significant role in the scalable production of this compound and its derivatives. nih.gov

Synthetic StrategyAdvantages for Scalable Production
One-Pot Synthesis Reduces the number of purification steps, saving time and resources. organic-chemistry.org
Selective N1-Alkylation Provides better control over the final product, avoiding the formation of undesired isomers. rsc.org
Flow Chemistry Allows for continuous production, improved safety, and easier scale-up.

Expansion into Agrochemical Applications

The potential of the indazole scaffold in agriculture is an area ripe for further exploration. chemimpex.com Research has indicated that indazole derivatives possess fungicidal and insecticidal properties. nih.gov Future studies should focus on the systematic screening of this compound and its analogues against a broad range of plant pathogens and insect pests. The synthesis of novel indazolylchromones has already demonstrated promising antifungal activity. nih.gov Further derivatization and optimization of the this compound structure could lead to the development of new, effective, and potentially safer agrochemicals to address the challenges of food security and sustainable agriculture. chemimpex.com The design of indazole-based compounds as novel fungicides and nematicides is an active area of research. researchgate.netmdpi.com

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Publish detailed synthetic procedures in open-access repositories (e.g., ChemRxiv) with step-by-step videos or interactive notebooks. Include batch-specific NMR spectra and HPLC purity reports. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data on platforms like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.